

Physical and chemical characteristics of N-methylhydrazinecarbothioamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylthiosemicarbazide

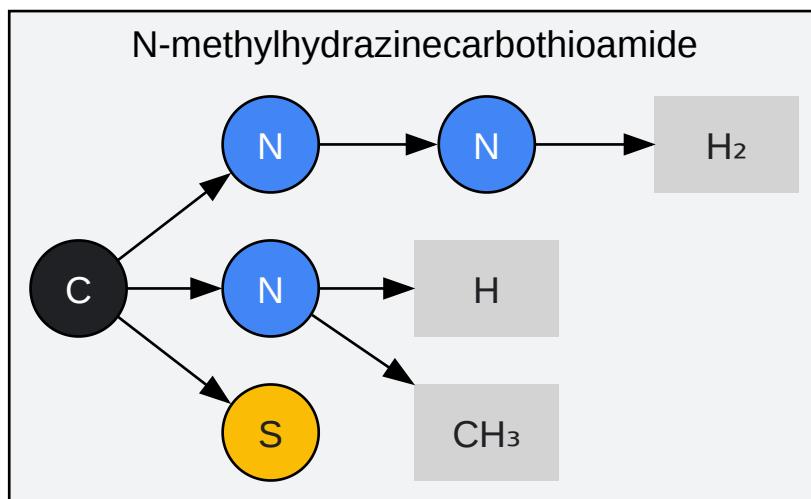
Cat. No.: B147232

[Get Quote](#)

An In-depth Technical Guide to N-methylhydrazinecarbothioamide

Abstract

N-methylhydrazinecarbothioamide, also widely known by its common synonym 4-Methyl-3-thiosemicarbazide, is a versatile organosulfur compound with significant applications in synthetic chemistry and drug development. This guide provides a comprehensive overview of its core physical and chemical characteristics, spectroscopic profile, reactivity, and established synthesis protocols. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its effective application as a chemical intermediate and a precursor to pharmacologically active molecules. Key safety and handling protocols are also discussed, reflecting the compound's toxicological profile.


Introduction

N-methylhydrazinecarbothioamide (CAS No. 6610-29-3) is a derivative of thiosemicarbazide, a class of compounds recognized for their wide range of biological effects and utility as versatile building blocks in organic synthesis.^{[1][2]} Structurally, it is related to thiourea but features a hydrazine moiety, which imparts unique reactivity.^[3] This compound serves as a critical precursor in the synthesis of various organic molecules, including heterocyclic compounds and metal complexes.^{[4][5]} Its importance is particularly noted in the agrochemical industry as an intermediate in the production of herbicides like tebuthiuron and in medicinal chemistry for creating thiosemicarbazones with potential therapeutic activities.^{[4][6]}

Molecular Structure and Identification

The molecular structure consists of a central thiocarbonyl group bonded to a methylamine group and a hydrazine group. This arrangement allows for its participation in a variety of chemical reactions, including condensation and cyclization.

Diagram: 2D Molecular Structure

[Click to download full resolution via product page](#)

Caption: 2D structure of N-methylhydrazinecarbothioamide.

Table 1: Chemical Identifiers

Identifier	Value	Source
Preferred IUPAC Name	N-Methylhydrazinecarbothioamide	[4]
CAS Number	6610-29-3	[1] [4] [7]
Molecular Formula	C ₂ H ₇ N ₃ S	[4] [7] [8] [9]
Synonyms	4-Methyl-3-thiosemicarbazide, 1-Amino-3-methylthiourea	[2] [7] [10]
InChI	InChI=1S/C2H7N3S/c1-4-2(6)5-3/h3H2,1H3,(H2,4,5,6)	[4] [7]
InChIKey	PTVZQOAHCSSKAAS- UHFFFAOYSA-N	[4] [7]
Canonical SMILES	CNC(=S)NN	[4] [7]

Physical Properties

N-methylhydrazinecarbothioamide is a white to off-white crystalline powder or solid at room temperature.[\[1\]](#)[\[4\]](#)[\[9\]](#)[\[11\]](#) It is odorless and has limited solubility in water but is soluble in alcohols like methanol and slightly soluble in DMSO.[\[1\]](#)[\[8\]](#)[\[12\]](#)

Table 2: Summary of Physical Characteristics

Property	Value	Source(s)
Molecular Weight	105.16 g/mol	[2][8][9][13]
Melting Point	135-138 °C (275-280.4 °F)	[1][4][8][9]
Boiling Point	168.4 ± 23.0 °C (Predicted)	[12]
Density	1.155 (estimate)	[8][12]
Appearance	White to off-white crystalline powder/solid	[1][9][11]
Solubility	Slightly soluble in water; Soluble in alcohol	[1][8][12]
LogP	-1.21	[12]

Spectroscopic Characteristics

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of N-methylhydrazinecarbothioamide.

- **Infrared (IR) Spectroscopy:** The IR spectrum exhibits characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary and secondary amine groups are expected in the range of 3300-3500 cm^{-1} , typically appearing as sharper and less intense bands than O-H stretches.[14] A prominent C=S (thiocarbonyl) stretching vibration is observed around 1248 cm^{-1} .[15]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The protons on the nitrogen atoms (N-H) tend to appear as broad signals that can exchange with D_2O .[14] The N-methyl group (CH_3) is particularly distinct, appearing as a sharp singlet at approximately 2.2-2.6 δ , deshielded by the adjacent nitrogen atom. [14]
 - ^{13}C NMR: The carbon of the N-methyl group is slightly deshielded. The thiocarbonyl carbon (C=S) is the most downfield signal due to the strong deshielding effect of the double-bonded sulfur atom.

- Mass Spectrometry (MS): The molecular ion peak $[M]^+$ is observed at an m/z corresponding to its molecular weight (105.17).^[7] Fragmentation patterns typically involve the cleavage of C-N and N-N bonds.

Chemical Properties and Reactivity

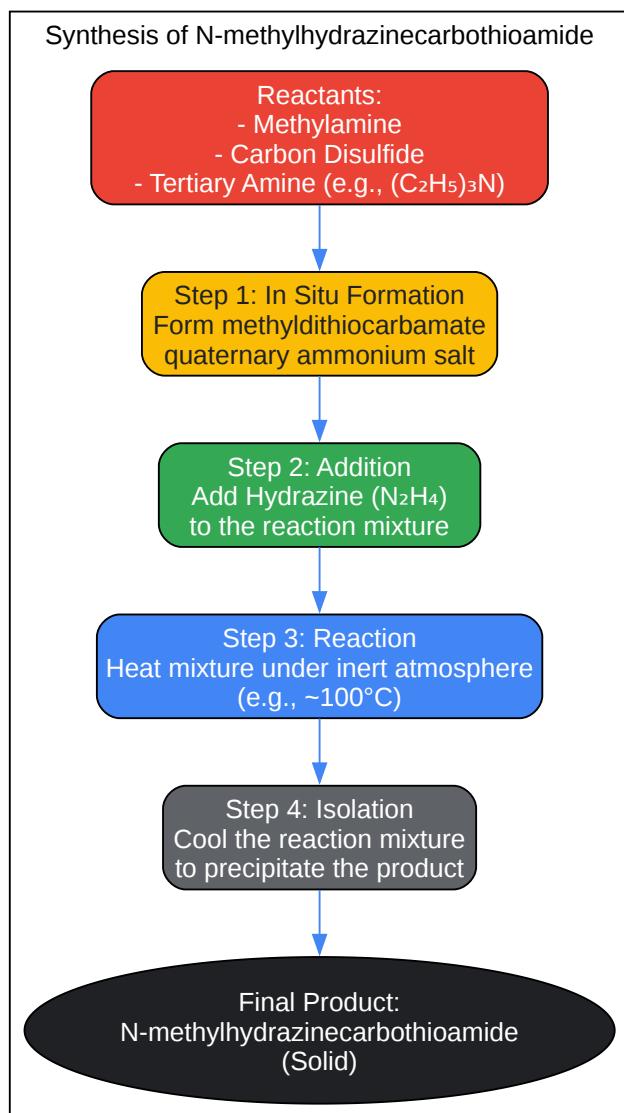
Stability and Storage

N-methylhydrazinecarbothioamide is stable under normal laboratory conditions.^{[9][11]} It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.^[9] Conditions to avoid include exposure to incompatible materials such as strong oxidizing agents, which can lead to hazardous reactions.^{[9][11]}

Reactivity and Synthetic Utility

The compound's reactivity is centered around the nucleophilic hydrazine group and the thiocarbonyl moiety.

- Precursor to Thiosemicarbazones: A primary application is its condensation reaction with aldehydes and ketones to form N-methyl thiosemicarbazones. This reaction is a cornerstone for developing novel compounds with significant biological activities, including antimicrobial and anticancer properties.^{[6][16]}
- Heterocyclic Synthesis: It serves as a key intermediate for synthesizing five- and six-membered heterocyclic compounds, such as triazoles and thiadiazoles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.^{[3][5]}
- Coordination Chemistry: The sulfur and nitrogen atoms act as donor sites, allowing the molecule to function as a chelating ligand for various transition metals.^{[3][17]} This property is exploited in the design of metal complexes with unique catalytic or biological functions.


Representative Synthesis Protocol

The industrial synthesis of N-methylhydrazinecarbothioamide often involves the reaction of a methyldithiocarbamate quaternary ammonium salt with hydrazine.^[18] This method is favored for its high yield and ease of product recovery.

Causality of Experimental Choices:

- In Situ Formation: The methylidithiocarbamate salt is often prepared in situ from methylamine, carbon disulfide, and a tertiary amine (like triethylamine) to avoid isolating an unstable intermediate.[18]
- Solvent: An aqueous system is preferred because it is cost-effective, safe, and allows for easy separation of the solid product upon cooling.[18]
- Temperature: The reaction is typically heated (e.g., to 100°C) to ensure a sufficient reaction rate.[18]
- Inert Atmosphere: Using an inert atmosphere (e.g., nitrogen) prevents potential side reactions and degradation of reactants.[18]

Diagram: General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis of N-methylhydrazinecarbothioamide.

Safety and Handling

N-methylhydrazinecarbothioamide is classified as a hazardous substance with high acute oral toxicity.

- GHS Classification: It is labeled with the GHS06 pictogram for toxicity.[4] The primary hazard statement is H300: "Fatal if swallowed".[4][7]
- Handling Precautions: Due to its toxicity, stringent safety measures are required.

- Wash hands and any exposed skin thoroughly after handling.[11]
- Do not eat, drink, or smoke when using this product.
- Use only in a well-ventilated area or under a chemical fume hood.[9]
- Wear appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and protective clothing.[9]
- First Aid: In case of ingestion, immediately call a poison center or doctor.[7][11]
- Storage: Store locked up in a designated poison room or cabinet.[11][12]

It is classified as a "dangerous good for transport" and may be subject to additional shipping regulations.[2][4]

Conclusion

N-methylhydrazinecarbothioamide is a compound of considerable chemical and pharmacological interest. Its well-defined physical properties, predictable spectroscopic signature, and versatile reactivity make it an invaluable intermediate in organic synthesis. The ability to readily form thiosemicarbazones and various heterocyclic systems underpins its utility in the development of new herbicides and therapeutic agents. However, its high toxicity necessitates strict adherence to safety protocols during handling, storage, and disposal. This guide provides the foundational knowledge required for professionals to utilize this compound safely and effectively in their research and development endeavors.

References

- N-Methylhydrazinecarbothioamide | C2H7N3S | CID 2723853 - PubChem.
- N-Methyl-hydrazine carbothioamide - ChemBK. (2024-04-09).
- N-Methylhydrazinecarbothioamide - SpectraBase.
- 4-Methyl-3-thiosemicarbazide - Wikipedia.
- Synthesis of (Z)-2-(4-cyanobenzylidene)-N-methylhydrazinecarbothioamide (4CN). ResearchGate.
- Hydrazinecarbothioamide group in the synthesis of heterocycles - Arkat USA.
- N-methylhydrazinecarbothioamide - Wikidata.
- 2-Methyl-3-thiosemicarbazide | C2H7N3S | CID 3034190 - PubChem.
- Thiosemicarbazide - Wikipedia.

- Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - MDPI.
- WO2016111658A1 - Synthesis of thiosemicarbazone derivatives comprising sulphonamide group with potential anticonvulsant activity - Google Patents.
- Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6) - Cheméo.
- 24.11: Spectroscopy of Amines - Chemistry LibreTexts. (2024-07-30).
- Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques - Oriental Journal of Chemistry.
- Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PubMed.
- Improved synthesis of 4-methyl-3-thiosemicarbazide - European Patent Office - EP 0339964 B1.
- Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques - ResearchGate. (2025-08-06).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Methylthiosemicarbazide | 6610-29-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Thiosemicarbazide - Wikipedia [en.wikipedia.org]
- 4. 4-Methyl-3-thiosemicarbazide - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Methylhydrazinecarbothioamide | C2H7N3S | CID 2723853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. fishersci.com [fishersci.com]

- 10. spectrabase.com [spectrabase.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. 4-Methylthiosemicarbazide CAS#: 6610-29-3 [m.chemicalbook.com]
- 13. 4-甲基氨基硫脲 95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of N-methylhydrazinecarbothioamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147232#physical-and-chemical-characteristics-of-n-methylhydrazinecarbothioamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com